

# physical and chemical properties of 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

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## An In-depth Technical Guide to 5,6,7,8-Tetrahydrocinnolin-3(2H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound **5,6,7,8-Tetrahydrocinnolin-3(2H)-one**. Despite a thorough review of scientific literature and chemical databases, it is important to note that this molecule is not extensively characterized. This document compiles the available data and explicitly identifies areas where information is currently unavailable, highlighting opportunities for future research.

### Introduction

**5,6,7,8-Tetrahydrocinnolin-3(2H)-one**, with the Chemical Abstracts Service (CAS) registry number 5468-36-0, is a bicyclic organic compound. Its structure features a dihydropyridazinone ring fused to a cyclohexane ring. The core structure, a cinnolinone, is of interest in medicinal chemistry, with various derivatives being explored for a range of biological activities. However, this specific tetrahydro-derivative remains largely unexplored in the public domain.

## Physicochemical Properties

A comprehensive search for the experimental physical and chemical properties of **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** yielded limited data. The majority of online databases and scientific literature lack experimentally determined values for key parameters such as melting point, boiling point, and solubility.

## General Properties

A summary of the basic molecular information for **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** is presented in Table 1.

Property	Value	Source
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>2</sub> O	Sunway Pharm Ltd.[1]
Molecular Weight	150.18 g/mol	Sunway Pharm Ltd.[1]
IUPAC Name	5,6,7,8-tetrahydro-2H-cinnolin-3-one	
CAS Number	5468-36-0	Sunway Pharm Ltd.[1]

## Quantitative Data

Efforts to obtain quantitative data on the physical properties of **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** were unsuccessful. The following table summarizes the lack of available information for key descriptors.

Property	Value	Source
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Solubility	Data not available	
pKa	Data not available	

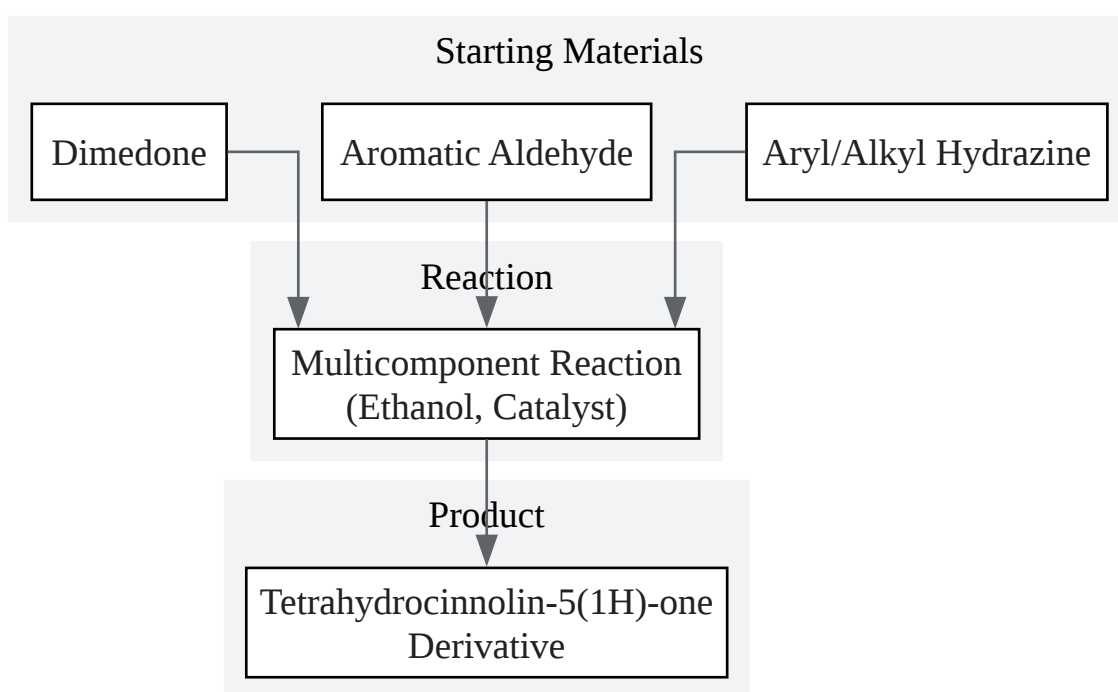
## Spectral Data

No experimental or deposited spectral data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, Mass Spectrometry) for **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** could be located in the public scientific literature or spectral databases. The characterization of this compound would require de novo synthesis and analysis.

## Experimental Protocols

A detailed experimental protocol for the synthesis of **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** is not readily available in the published literature.

For illustrative purposes, a general synthetic workflow for a related isomer, tetrahydrocinnolin-5(1H)-one, is described below. It is crucial to note that this process is for a different molecule and would require significant modification and optimization for the synthesis of the title compound.



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**Figure 1:** General synthesis workflow for tetrahydrocinnolin-5(1H)-one derivatives.

This diagram illustrates a typical multicomponent reaction strategy for a related class of compounds. The synthesis of **5,6,7,8-Tetrahydrocinnolin-3(2H)-one** would likely involve a different synthetic approach, possibly starting from a cyclohexanone derivative and a hydrazine-containing building block, followed by cyclization.

## Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways of **5,6,7,8-Tetrahydrocinnolin-3(2H)-one**. The cinnoline core is present in some biologically active molecules, suggesting that this compound could be a candidate for biological screening.

## Conclusion and Future Directions

**5,6,7,8-Tetrahydrocinnolin-3(2H)-one** is a compound for which there is a significant lack of publicly available scientific data. Its basic molecular formula and weight are known, but its physical properties, spectral characteristics, synthesis, and biological activity remain to be determined. This presents a clear opportunity for further research. The synthesis and characterization of this molecule, followed by screening for biological activity, could provide valuable insights for the fields of organic synthesis and drug discovery. Future work should focus on developing a reliable synthetic route, followed by full physicochemical and spectroscopic characterization, and subsequent evaluation in a variety of biological assays.

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## References

- 1. researchgate.net [researchgate.net]
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